molecular formula C13H17N3OS B3054348 4-[[(1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺 CAS No. 597583-07-8

4-[[(1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺

货号: B3054348
CAS 编号: 597583-07-8
分子量: 263.36 g/mol
InChI 键: QPYRLSBRGMJDHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazole-containing compounds like “4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine” has been a subject of research in recent years . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular formula of “4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine” is C13H17N3OS . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole, a key component of “4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine”, is amphoteric in nature, i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

The molecular weight of “4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine” is 263.36 g/mol . It is a solid at room temperature .

科学研究应用

缓蚀

与4-[[1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺类似的化合物的一个重要应用是在缓蚀领域。例如,具有结构相似性的衍生物如1,3,4-恶二唑已被用于抑制酸性环境中的低碳钢腐蚀。这些衍生物在钢表面形成一层保护层,表现出混合型抑制性能(Ammal, Prajila, & Joseph, 2018)

抗溃疡活性

4-[[1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺的衍生物在抗溃疡活性方面表现出前景。例如,2-[5-取代-1-H-苯并(d)咪唑-2-基亚磺酰基]甲基-3-取代喹唑啉-4-(3H)-酮被发现对大鼠模型中的各种类型的溃疡有效,一些化合物表现出的活性高于标准治疗(Patil, Ganguly, & Surana, 2010)

抗 HIV-1 剂

含有4-[[1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺结构的化合物已被研究为潜在的抗 HIV-1 剂。具体来说,含有亚砜部分的1-苯并氮杂菲衍生物,包括那些含有1-丙基-1H-咪唑-5-基的衍生物,在 HIV-1 测定中显示出有效的抑制活性(Seto 等,2006)

可溶性聚酰亚胺的合成

另一个应用是合成可溶性和热稳定的聚酰亚胺。使用带有三芳基咪唑侧基的二胺单体,其结构与4-[[1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺类似,已导致生产出在非质子极性溶剂中具有优异溶解性和高热稳定性的聚酰亚胺(Ghaemy & Alizadeh, 2009)

法尼基转移酶抑制以获得抗肿瘤活性

4-[[1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺的结构也与法尼基转移酶抑制剂有关,法尼基转移酶抑制剂已被证明具有有效的抗肿瘤活性。该化合物的衍生物已被研究其抑制法尼基转移酶的功效,法尼基转移酶是癌细胞增殖中涉及的酶(Hunt 等,2000)

安全和危害

The compound has been assigned the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

Imidazole has become an important synthon in the development of new drugs . Given the broad range of chemical and biological properties of imidazole and its derivatives, there is potential for the development of novel drugs that can overcome current public health problems, including antimicrobial resistance .

属性

IUPAC Name

4-[(3-propylimidazol-4-yl)methylsulfinyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYRLSBRGMJDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629115
Record name 4-[(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597583-07-8
Record name 4-[(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(−)-4-(((1-Propylimidazol-5-yl)methyl)sulfinyl)aniline di-p-toluoyl-D-tartarate monohydrate (962 mg) was dissolved in ethyl acetate (6 ml) and 1N hydrochloric acid (5.04 ml), followed by separation. To the aqueous layer was added an aqueous 25% potassium carbonate solution (5.04 ml), followed by extraction with 2-propanol-ethyl acetate (1:4) three times. The organic layers were combined and washed with saturated brine, dried with magnesium sulfate, and the solvent was distilled off under reduced pressure. To the resulting residue tetrahydrofuran was added, after which the solvent was distilled off again under reduced pressure to give (−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline. Then, to a solution of 9-(4-(2-butoxyethoxy)phenyl)-1-propyl-2,3,4,5-tetrahydro-1H-1-benzoazonin-6-carboxylic acid (500 mg) in tetrahydrofuran (10 ml) was added a drop of DMF and then thionyl chloride (0.105 ml) was added, and the mixture was stirred under nitrogen atmosphere for 30 minutes. The resulting solution was added dropwise to a solution of (−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline and triethylamine (0.77 ml) in tetrahydrofuran (10 ml) at 0° C. under nitrogen atmosphere. The mixture was returned to room temperature and stirred for 3 hours, after which water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with 10% aqueous acetic acid solution twice, with aqueous saturated sodium bicarbonate solution twice and with saturated brine once, after which the resultant was dried with magnesium sulfate. After distilling off the solvent under reduced pressure, the resultant was separated and purified with a basic silica gel column chromatography (hexane:ethyl acetate=1:4→ethyl acetate) to give (−)-9-[4-(2-butoxyethoxy)phenyl]-1-propyl-N-[4-[[[1-propylimidazol-5-yl]methyl]sulfinyl]phenyl]-2,3,4,5-tetrahydro-1H-1-benzoazonin-6-carboxamide (302 mg) (Compound 25) as a yellow amorphous material.
Name
(−)-4-(((1-Propylimidazol-5-yl)methyl)sulfinyl)aniline di-p-toluoyl-D-tartarate monohydrate
Quantity
962 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To (−)-4-{[(1-propyl-1H-imidazol-5-yl)methyl]sulfenyl}phenylamine di-p-toluoyl-D-tartarate monohydrate (5 g) were added 1N hydrochloric acid (25 ml) and ethyl acetate (15 ml) to effect reverse extraction. To the aqueous layer was added aqueous 25% potassium carbonate solution (25 ml)(pH 9) and the mixture was extracted with 25 ml of ethyl acetate —IPA (4:1) three times. The organic layer was washed with saturated brine (25 ml) and dried with magnesium sulfate. The solvent was distilled off to give (−)-4-{[(1-propyl-1H-imidazol-5-yl)methyl]sulfinyl}-phenylamine.
Name
(−)-4-{[(1-propyl-1H-imidazol-5-yl)methyl]sulfenyl}phenylamine di-p-toluoyl-D-tartarate monohydrate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

(−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline di-p-toluoyl-D-tartarate 1hydrate (174 mg) was dissolved in ethyl acetate (5 ml) and 1N hydrochloric acid (1.77 ml) to separate the layers. To the aqueous layer was added 25% aqueous solution of potassium carbonate (1.77 ml) and the mixture was extracted with 2-propanol-ethyl acetate (1:4). The organic layer was washed with saturated brine, and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. To the obtained residue was added tetrahydrofuran, and the solvent was distilled off again under reduced pressure to give (−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline. Then, to a solution of 7-[4-(2-butoxyethoxy)phenyl]-1-[(1-methylpyrazol-5-yl)methyl]-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid (95 mg) in dichloromethane (10 ml) were added one droplet of DMF and oxalyl chloride (0.023 ml) under nitrogen atmosphere and the mixture was stirred for 30 minutes. This solution was added dropwise to a solution of (−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline and pyridine (0.42 ml) in tetrahydrofuran (10 ml), at 0° C. under nitrogen atmosphere. The mixture was allowed to be at room temperature and stirred for 3 hours, and water was added to the mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with 10% acetic acid solution twice, an aqueous solution of saturated sodium bicarbonate twice, and saturated brine once, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was separated and purified by basic silica gel column chromatography (ethyl acetate→ethyl acetate:methanol=11:1), to give (−)-7-[4-(2-butoxyethoxy)phenyl]-1-[(1-methylpyrazol-5-yl)methyl]-N-[4-[[[1-propylimidazol-5-yl]methyl]sulfinyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide (81 mg) (Compound 455) as yellow amorphous.
Name
(−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline di-p-toluoyl-D-tartarate
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine
Reactant of Route 2
4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine
Reactant of Route 3
4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine
Reactant of Route 4
4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine
Reactant of Route 5
4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine
Reactant of Route 6
4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。